Cas no 2118909-03-6 (2-{3-(difluoromethyl)sulfanylphenyl}propanenitrile)

2-{3-(Difluoromethyl)sulfanylphenyl}propanenitrile is a specialized organic compound featuring a difluoromethylthio (–SCF₂H) group attached to a phenyl ring, further substituted with a propanenitrile moiety. This structure imparts unique reactivity and potential utility in agrochemical and pharmaceutical synthesis, particularly as an intermediate for constructing more complex molecules. The difluoromethylthio group enhances metabolic stability and lipophilicity, which can be advantageous in the design of bioactive compounds. The nitrile functionality offers versatility for further derivatization, including hydrolysis to carboxylic acids or reduction to amines. Its well-defined molecular architecture makes it a valuable building block for research and development in medicinal chemistry and crop protection applications.
2-{3-(difluoromethyl)sulfanylphenyl}propanenitrile structure
2118909-03-6 structure
Product name:2-{3-(difluoromethyl)sulfanylphenyl}propanenitrile
CAS No:2118909-03-6
MF:C10H9F2NS
Molecular Weight:213.24696803093
CID:5982257
PubChem ID:165858892

2-{3-(difluoromethyl)sulfanylphenyl}propanenitrile 化学的及び物理的性質

名前と識別子

    • 2-{3-(difluoromethyl)sulfanylphenyl}propanenitrile
    • EN300-1972385
    • 2-{3-[(difluoromethyl)sulfanyl]phenyl}propanenitrile
    • 2118909-03-6
    • インチ: 1S/C10H9F2NS/c1-7(6-13)8-3-2-4-9(5-8)14-10(11)12/h2-5,7,10H,1H3
    • InChIKey: RMLXVAZDOAMGKI-UHFFFAOYSA-N
    • SMILES: S(C(F)F)C1=CC=CC(=C1)C(C#N)C

計算された属性

  • 精确分子量: 213.04237679g/mol
  • 同位素质量: 213.04237679g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 223
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.1Ų
  • XLogP3: 3.6

2-{3-(difluoromethyl)sulfanylphenyl}propanenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1972385-2.5g
2-{3-[(difluoromethyl)sulfanyl]phenyl}propanenitrile
2118909-03-6
2.5g
$2856.0 2023-09-16
Enamine
EN300-1972385-0.1g
2-{3-[(difluoromethyl)sulfanyl]phenyl}propanenitrile
2118909-03-6
0.1g
$1283.0 2023-09-16
Enamine
EN300-1972385-10g
2-{3-[(difluoromethyl)sulfanyl]phenyl}propanenitrile
2118909-03-6
10g
$6266.0 2023-09-16
Enamine
EN300-1972385-0.5g
2-{3-[(difluoromethyl)sulfanyl]phenyl}propanenitrile
2118909-03-6
0.5g
$1399.0 2023-09-16
Enamine
EN300-1972385-10.0g
2-{3-[(difluoromethyl)sulfanyl]phenyl}propanenitrile
2118909-03-6
10g
$6266.0 2023-05-26
Enamine
EN300-1972385-5.0g
2-{3-[(difluoromethyl)sulfanyl]phenyl}propanenitrile
2118909-03-6
5g
$4226.0 2023-05-26
Enamine
EN300-1972385-1.0g
2-{3-[(difluoromethyl)sulfanyl]phenyl}propanenitrile
2118909-03-6
1g
$1458.0 2023-05-26
Enamine
EN300-1972385-1g
2-{3-[(difluoromethyl)sulfanyl]phenyl}propanenitrile
2118909-03-6
1g
$1458.0 2023-09-16
Enamine
EN300-1972385-5g
2-{3-[(difluoromethyl)sulfanyl]phenyl}propanenitrile
2118909-03-6
5g
$4226.0 2023-09-16
Enamine
EN300-1972385-0.05g
2-{3-[(difluoromethyl)sulfanyl]phenyl}propanenitrile
2118909-03-6
0.05g
$1224.0 2023-09-16

2-{3-(difluoromethyl)sulfanylphenyl}propanenitrile 関連文献

2-{3-(difluoromethyl)sulfanylphenyl}propanenitrileに関する追加情報

Comprehensive Overview of 2-{3-(Difluoromethyl)sulfanylphenyl}propanenitrile (CAS No. 2118909-03-6)

2-{3-(Difluoromethyl)sulfanylphenyl}propanenitrile (CAS No. 2118909-03-6) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural properties. The molecule features a difluoromethylsulfanyl group attached to a phenyl ring, which is further linked to a propanenitrile moiety. This combination of functional groups makes it a valuable intermediate for synthesizing bioactive molecules, particularly in the development of novel crop protection agents and small-molecule therapeutics.

Recent studies highlight the growing demand for fluorinated compounds like 2-{3-(difluoromethyl)sulfanylphenyl}propanenitrile, as fluorine incorporation often enhances metabolic stability and bioavailability. Researchers are actively exploring its applications in precision agriculture, where it may contribute to next-generation pesticide formulations with improved environmental profiles. The compound's nitrile group also offers versatile reactivity for further chemical modifications, making it a key building block in medicinal chemistry.

From an industrial perspective, CAS 2118909-03-6 represents a strategic material for companies investing in sustainable chemistry solutions. Its potential role in green synthesis pathways aligns with global trends toward eco-friendly production methods. Analytical techniques such as HPLC-MS and NMR spectroscopy confirm its high purity (>98%), meeting stringent requirements for pharmaceutical intermediates.

The compound's mechanism of action in biological systems relates to its ability to modulate enzyme inhibition through its sulfur-fluorine pharmacophore. This has sparked interest in drug discovery circles, particularly for targets involving cysteine proteases. Meanwhile, in material science, researchers are investigating its derivatives for potential applications in liquid crystal technologies and advanced polymers.

Quality control protocols for 2-{3-(difluoromethyl)sulfanylphenyl}propanenitrile emphasize strict monitoring of residual solvents and heavy metals, ensuring compliance with ICH guidelines. Storage recommendations typically specify argon atmosphere protection at -20°C to maintain stability. These precautions reflect the compound's sensitivity to oxidative degradation, a common consideration for organosulfur compounds.

Market analysts note increasing patent activity surrounding fluorophenyl derivatives like this compound, particularly in Asia-Pacific regions where agrochemical innovation is accelerating. The synthesis typically involves palladium-catalyzed cross-coupling reactions, with recent improvements focusing on atom economy and catalyst recycling systems. These advancements address growing concerns about process sustainability in fine chemical manufacturing.

In regulatory contexts, 2118909-03-6 currently falls under standard chemical classification schemes without special restrictions. However, researchers should consult latest REACH updates as fluorine-containing compounds often face evolving environmental impact assessments. Proper handling requires standard laboratory PPE, with particular attention to nitrile glove compatibility given the compound's functional groups.

The future development of 2-{3-(difluoromethyl)sulfanylphenyl}propanenitrile appears promising, with potential expansions into bioconjugation chemistry and proteomics research. Its balanced lipophilicity profile (calculated LogP ~2.3) makes it particularly interesting for blood-brain barrier penetration studies. Ongoing structure-activity relationship (SAR) investigations continue to reveal new dimensions of its molecular interactions in biological systems.

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